molecular formula C11H14N2O4S B1436436 2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol CAS No. 296798-36-2

2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol

Cat. No. B1436436
M. Wt: 270.31 g/mol
InChI Key: IJXVIUIBZJOHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol (2-DBE) is a synthetically produced compound that is used in a variety of scientific research applications. It is a member of the benzothiazole family and is composed of a heterocyclic ring with two nitrogen atoms and an oxo group. 2-DBE is a versatile molecule with a wide range of applications in research, including biochemical and physiological studies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been utilized in the synthesis of new pyridine derivatives with potential antimicrobial properties. These derivatives have shown variable and modest activity against investigated strains of bacteria and fungi. The synthesis involves using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare various pyridine carboxylic acids, which are then further modified to produce amide derivatives. The antimicrobial activity screening of these synthesized compounds highlights the compound's application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Studies of Pyridine Derivatives

Further research into the synthesis and microbial studies of new pyridine derivatives using 2-amino substituted benzothiazole emphasizes the compound's role in antimicrobial applications. The synthesis process involves a mixture of pyridine and acetic anhydride to facilitate condensation, leading to the formation of various benzothiazole derivatives with antibacterial and antifungal activities. These studies contribute to the compound's potential use in creating antimicrobial agents (Patel & Agravat, 2007).

Antimicrobial Agent Synthesis

The compound has also been used in synthesizing benzodiazepine derivatives with antimicrobial activity. The synthesis process involves the reaction of chalcones and benzene-1,2-diamine in 2-ethoxy ethanol, yielding compounds that exhibit good antibacterial and antifungal activity. This research indicates the compound's utility in synthesizing new antimicrobial agents with potential clinical applications (Kottapalle & Shinde, 2021).

Coordination Chemistry and Catalysis

Research has also explored the compound's application in coordination chemistry, particularly in forming ethanol-solvated centrosymmetric dimers of bismuth(III) with thiosaccharinate. This study provides insights into the compound's utility in creating complex molecular structures that could have applications in catalysis and material science (Dennehy, Ferullo, Freire, & Baggio, 2014).

properties

IUPAC Name

2-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-6-8-17-7-5-12-11-9-3-1-2-4-10(9)18(15,16)13-11/h1-4,14H,5-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXVIUIBZJOHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCOCCO)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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